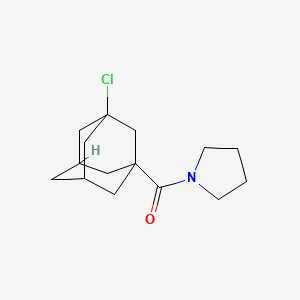
3,3,4,4-Tetrafluoropiperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The research on fluorinated piperidines and related compounds has been a topic of interest due to their potential applications in medicinal chemistry and agrochemicals. The studies explore various synthetic strategies and reactions to create novel fluorinated heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals due to their unique physical and chemical properties.
Synthesis Analysis
The synthesis of fluorinated pyridines and piperidines has been demonstrated through several methods. One approach involves the reaction of nickel complexes with 3-chlorotetrafluoropyridine to form various 3-substituted tetrafluoropyridines . Another strategy for synthesizing 4-substituted 3,3-difluoropiperidines includes the 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by a series of reductions and lactamization . Additionally, the synthesis of 3-alkoxy-4,4-difluoropiperidines has been achieved by deoxofluorination of piperidinones .
Molecular Structure Analysis
The molecular structures of the synthesized compounds have been elucidated using X-ray crystallography and other spectroscopic methods. For instance, the nickel complexes trans-[NiCl(3-C5NF4)(PEt3)2] and trans-[NiMe(3-C5NF4)(PEt3)2] have been structurally characterized, revealing Ni–C bond lengths to the pyridyl ligand and to the methyl group . The structural study of various piperidinium cations has also been conducted, providing insights into the protonation states and hydrogen-bonded systems present in these compounds .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized fluorinated compounds are influenced by the presence of fluorine atoms, which can significantly alter the reactivity, stability, and biological activity of the molecules. The studies have not explicitly detailed the physical properties such as melting points, boiling points, or solubility; however, the chemical reactivity has been explored through various reactions, demonstrating the potential of these compounds as intermediates for further chemical transformations .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Verniest et al. (2008) describes a new synthetic pathway toward valuable 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines, which could potentially be related to the synthesis of 3,3,4,4-tetrafluoropiperidine hydrochloride. This methodology was also applied to the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).
Environmental and Material Applications
- The work by Rasheed et al. (2018) on ternary MIL-100(Fe)@Fe3O4/CA magnetic nanophotocatalysts for Fenton-like degradation of tetracycline hydrochloride suggests potential environmental applications of tetrafluoropiperidine hydrochloride in water purification processes (Rasheed et al., 2018).
Medical and Biomedical Applications
- A study by Calandrino et al. (2019) on the synthesis and properties of polyfluorohydroxyacridines and their Zn2+ complexes, which are new materials for solid-state emitting systems, indicates the potential use of fluorinated compounds like 3,3,4,4-tetrafluoropiperidine hydrochloride in medical imaging and photodynamic therapy (Calandrino et al., 2019).
Analytical Chemistry Applications
- Research by Schuster et al. (2008) on the biotransformation of 2,3,3,3-tetrafluoropropene (HFO-1234yf) after inhalation exposure in rats and mice suggests that related fluorinated compounds like 3,3,4,4-tetrafluoropiperidine hydrochloride could be relevant in toxicological studies and the analysis of biological transformations of fluorinated compounds (Schuster et al., 2008).
Eigenschaften
IUPAC Name |
3,3,4,4-tetrafluoropiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4N.ClH/c6-4(7)1-2-10-3-5(4,8)9;/h10H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOAOKRIBZDGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4-Tetrafluoropiperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)




![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)
![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)
![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)



![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B3013787.png)
